

Technical Guide: Physicochemical Properties of 2-Methyl-5-nitropyrimidin-4(1H)-one

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Compound of Interest

Compound Name: 2-Methyl-5-nitropyrimidin-4(1H)-one

Cat. No.: B3176567

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of **2-Methyl-5-nitropyrimidin-4(1H)-one** (CAS RN: 99893-01-3). A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined physical property data for this specific compound. This guide presents computed physicochemical properties to offer estimations for researchers. Furthermore, it provides standardized, generic experimental protocols for the determination of critical physical properties such as melting point and solubility, which can be applied to this and other novel solid organic compounds. A general workflow for the synthesis and characterization of new pyrimidine derivatives is also outlined to guide research efforts in this area. No information regarding the involvement of **2-Methyl-5-nitropyrimidin-4(1H)-one** in biological signaling pathways has been identified in the current body of scientific literature.

Introduction

2-Methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone class. The presence of a nitro group and a methyl group on the pyrimidine ring suggests potential applications in medicinal chemistry and materials science, as these functional groups can significantly influence the molecule's chemical reactivity, biological activity, and physical characteristics. A thorough understanding of its physical properties is

fundamental for any further research and development, including reaction optimization, formulation, and biological screening.

This document serves as a resource for researchers by consolidating the available computed data and providing actionable, generalized experimental methodologies in the absence of compound-specific data.

Physicochemical Properties

No experimentally determined physical properties for **2-Methyl-5-nitropyrimidin-4(1H)-one** have been reported in the reviewed literature. To provide researchers with estimated values, the following table summarizes key physicochemical properties computed by predictive models. For comparative purposes, computed data for the structurally related compound, 2-Methyl-5-nitropyrimidine-4,6-diol, is also included.

Table 1: Computed Physicochemical Properties

Property	2-Methyl-5-nitropyrimidin-4(1H)-one	2-Methyl-5-nitropyrimidine-4,6-diol[1]
Molecular Formula	C ₅ H ₅ N ₃ O ₃	C ₅ H ₅ N ₃ O ₄ [1]
Molecular Weight	155.11 g/mol	171.11 g/mol [1]
XLogP3	Not Available	-0.3[1]
Hydrogen Bond Donor Count	Not Available	3[1]
Hydrogen Bond Acceptor Count	Not Available	5[1]
Rotatable Bond Count	Not Available	0[1]
Exact Mass	155.03309 g/mol	171.02800 g/mol [1]
Topological Polar Surface Area	Not Available	108 Å ² [1]

Note: The data presented in this table are computationally derived and have not been experimentally verified. These values should be used as estimations.

Experimental Protocols

Given the absence of specific published methods for **2-Methyl-5-nitropyrimidin-4(1H)-one**, the following sections detail generalized, standard protocols for determining the melting point and solubility of a novel solid organic compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.[\[2\]](#)[\[3\]](#)

Methodology: Capillary Melting Point Determination[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Sample Preparation:** A small amount of the dry, crystalline **2-Methyl-5-nitropyrimidin-4(1H)-one** is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[\[4\]](#)
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a melting point apparatus.
- **Approximate Melting Point Determination:** The sample is heated at a rapid rate to obtain an approximate melting range.
- **Accurate Melting Point Determination:** The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range.

Solubility Determination

Solubility data is crucial for designing and interpreting biological assays, as well as for formulation development.

Methodology: Shake-Flask Method for Equilibrium Solubility[\[7\]](#)[\[8\]](#)

- **Solvent Selection:** A range of relevant solvents should be chosen, such as water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).
- **Sample Preparation:** An excess amount of solid **2-Methyl-5-nitropyrimidin-4(1H)-one** is added to a known volume of each solvent in a sealed vial.
- **Equilibration:** The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.
- **Phase Separation:** The saturated solution is separated from the excess solid by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Data Reporting:** Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

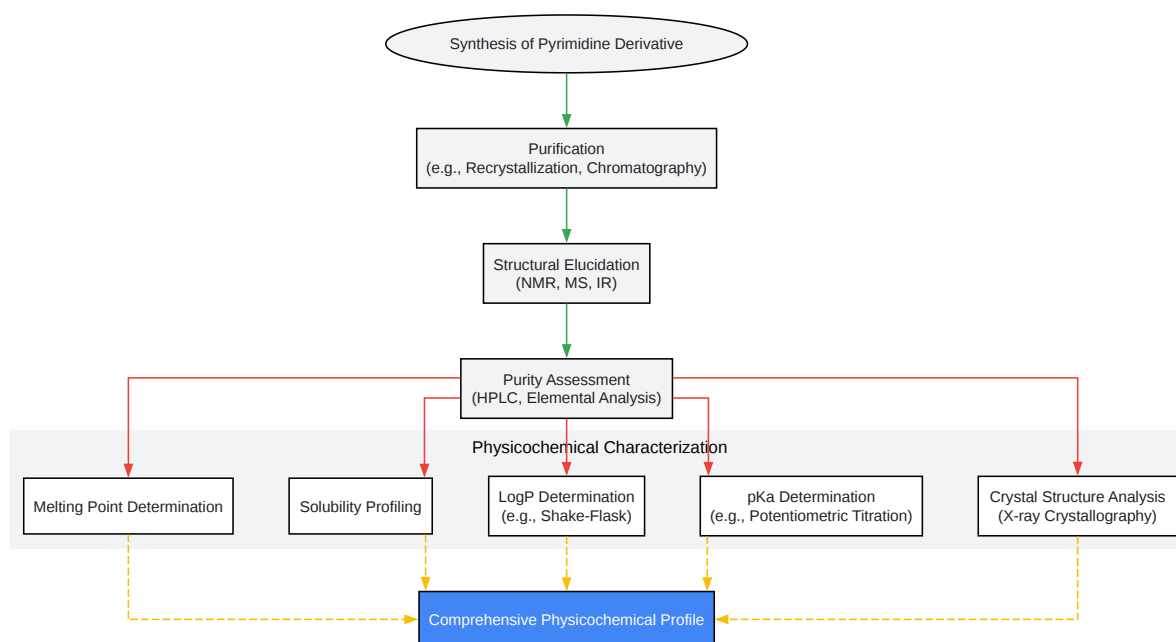
Signaling Pathways and Experimental Workflows

Signaling Pathways

A thorough review of the scientific literature did not yield any information on the involvement of **2-Methyl-5-nitropyrimidin-4(1H)-one** in any biological signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel pyrimidine derivative like **2-Methyl-5-nitropyrimidin-4(1H)-one**.



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Workflow for Synthesis and Characterization

Conclusion

While **2-Methyl-5-nitropyrimidin-4(1H)-one** is commercially available for research purposes, there is a significant gap in the literature regarding its experimentally determined physical properties. This guide provides a summary of available computed data and outlines standard, validated protocols for determining key physicochemical parameters. The provided workflow offers a systematic approach for researchers to characterize this and other novel compounds, thereby enabling further investigation into their potential applications. Future experimental

studies are essential to validate the computed data and build a comprehensive profile of this compound.

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